molecular formula C11H11BrN2OS B2913783 (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-25-7

(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2913783
CAS RN: 851863-25-7
M. Wt: 299.19
InChI Key: GXMQSTIEDMNZRS-UHFFFAOYSA-N
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Description

(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known as BMDM, is a chemical compound that has been of great interest to researchers due to its potential applications in medicinal chemistry. BMDM is a member of the imidazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, and can inhibit the growth and proliferation of cancer cells. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has also been shown to have anti-inflammatory effects, and may be able to reduce inflammation in conditions such as rheumatoid arthritis. In addition, (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have neuroprotective effects, and may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone. One area of research could focus on optimizing the synthesis method for (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone to improve its yield and purity. Another area of research could focus on testing the safety and efficacy of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in clinical trials, to determine whether it has potential as a therapeutic agent for cancer or neurodegenerative diseases. In addition, further studies could investigate the mechanism of action of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, to better understand how it exerts its anti-cancer and neuroprotective effects. Finally, future research could explore the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in combination with other drugs or therapies, to determine whether it has synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

The synthesis of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves the reaction of (3-bromophenyl)acetonitrile with 2-(methylthio)-1H-imidazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in high yield and purity. The synthesis of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is relatively straightforward and can be carried out on a large scale, making it an attractive target for medicinal chemists.

Scientific Research Applications

(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone as a potential anti-cancer agent. Studies have shown that (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other studies have investigated the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.

properties

IUPAC Name

(3-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-16-11-13-5-6-14(11)10(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMQSTIEDMNZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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